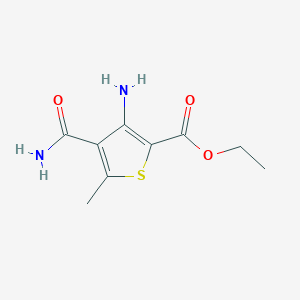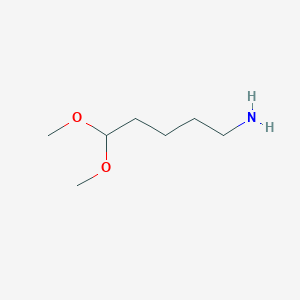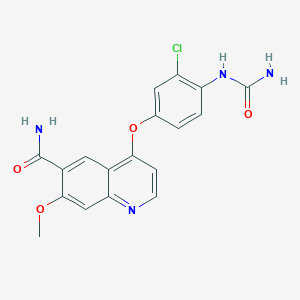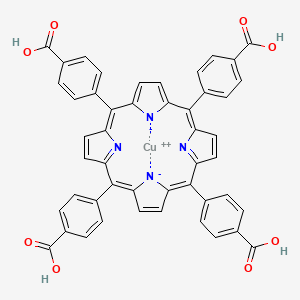
CU(II) Meso-tetra(4-carboxyphenyl)porphine
描述
CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a copper ion coordinated to a porphyrin ring substituted with four carboxyphenyl groups. The molecular formula of this compound is C48H28CuN4O8, and it has a molecular weight of 852.3 g/mol . This compound is particularly noted for its applications in photocatalysis, sensors, and metal-organic frameworks (MOFs) .
作用机制
Target of Action
The primary target of CU(II) Meso-tetra(4-carboxyphenyl)porphine is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of the compound .
Mode of Action
This compound enters cells through clathrin-mediated endocytosis . It binds strongly to CD320, facilitating its uptake into the cell .
Biochemical Pathways
The compound has been found to be a potent photosensitizer in singlet oxygen generation . It also acts as a redox mediator in enzymatic reactions . These properties suggest that it may affect various biochemical pathways, particularly those involving redox reactions and photochemical processes.
Pharmacokinetics
Its cellular uptake through clathrin-mediated endocytosis suggests that it may be readily absorbed by cells .
Result of Action
In catalysis, this compound has shown exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction . In electrochemistry, it has demonstrated remarkable electrocatalytic prowess for oxygen reduction and carbon monoxide oxidation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been used as a photocatalyst for water oxidation and photocatalytic degradation, suggesting that light exposure may enhance its activity . Furthermore, its storage temperature (2~8°C) indicates that temperature can affect its stability .
准备方法
The synthesis of CU(II) Meso-tetra(4-carboxyphenyl)porphine typically involves the following steps:
Synthesis of Meso-tetra(4-carboxyphenyl)porphine: This is achieved by condensing pyrrole with 4-carboxybenzaldehyde under acidic conditions to form the porphyrin ring.
化学反应分析
CU(II) Meso-tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often acting as a catalyst. For example, it can catalyze the oxidation of organic substrates in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced from Cu(II) to Cu(I).
Substitution: The carboxyphenyl groups can undergo substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and substrates used.
科学研究应用
CU(II) Meso-tetra(4-carboxyphenyl)porphine has a wide range of scientific research applications:
Photocatalysis: It is used as a photocatalyst for water oxidation and the degradation of organic pollutants under visible light irradiation.
Metal-Organic Frameworks (MOFs): It serves as a building block for constructing MOFs, which are used in gas storage, separation, and catalysis.
Biomedical Applications: This compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment.
相似化合物的比较
CU(II) Meso-tetra(4-carboxyphenyl)porphine can be compared with other similar porphyrin compounds, such as:
Meso-tetra(4-carboxyphenyl)porphine (TCPP): This is the non-metalated version of the compound and is used in similar applications, including MOFs and sensors.
Zinc(II) Meso-tetra(4-carboxyphenyl)porphine: This compound has a zinc ion instead of copper and is used in photocatalysis and biomedical applications.
Meso-tetra(4-hydroxyphenyl)porphine: This compound has hydroxyl groups instead of carboxyl groups and is used in similar applications.
The uniqueness of this compound lies in its copper ion, which imparts distinct photophysical and catalytic properties compared to its analogs.
属性
IUPAC Name |
copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHHBUSDSQBFW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28CuN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


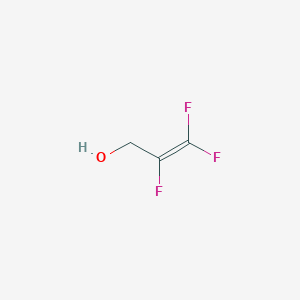

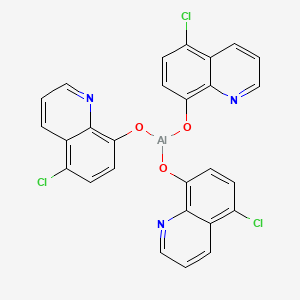


![Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3136401.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)
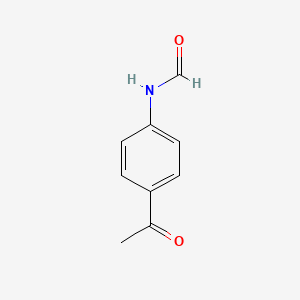

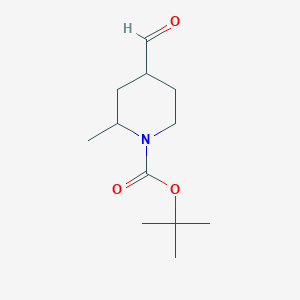
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
